![molecular formula C10H20N4O B565861 1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one CAS No. 220182-11-6](/img/no-structure.png)

1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

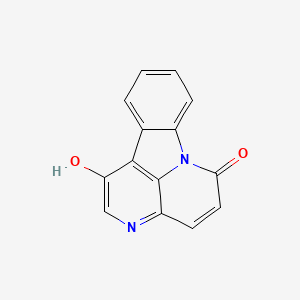

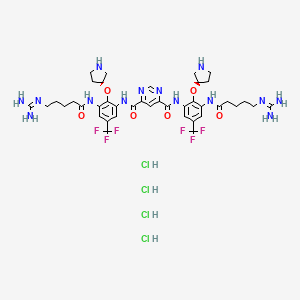

“1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one” is a chemical compound with the molecular formula C10H20N4O . It is an impurity of Gadobutrol, a nonionic, paramagnetic contrast agent developed for tissue contrast enhancement in magnetic resonance imaging (MRI) .

Synthesis Analysis

The compound can be synthesized starting from compound of formula (II), 2α,4α,6α,8α-decahydro-teatraazacyclopent [fg]acenap hthylene . This compound can be converted to 1,4,7,10-tetraazacyclododecane (commonly named Cyclen) according to a specific scheme .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H20N4O . The average mass is 212.292 Da and the monoisotopic mass is 212.163712 Da .Chemical Reactions Analysis

This compound is an intermediate in the synthesis of Gadoteridol (G125900), an MRI contrast chelating agent .Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 395.1±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 64.5±3.0 kJ/mol and a flash point of 192.7±27.9 °C .Aplicaciones Científicas De Investigación

MRI Contrast Agent Synthesis

“1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one” is a key intermediate in the synthesis of Gadoteridol , a gadolinium-based MRI contrast agent . Gadoteridol enhances the quality of MRI images by altering the magnetic properties of water molecules in the body, providing clearer images of tissues and organs.

Preparation of Tetraazamacrocycles

This compound is utilized in the preparation of tetraazamacrocycles . These macrocyclic structures are significant due to their ability to complex with various metal ions, which is valuable in medicinal chemistry for drug design and development.

Research on Nonionic Paramagnetic Contrast Agents

As an impurity of Gadobutrol, another nonionic, paramagnetic contrast agent, this compound contributes to the research and development of new contrast agents that are less likely to cause allergic reactions .

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one involves the introduction of four nitrogen atoms into a bicyclic structure, followed by the formation of a ketone functional group.", "Starting Materials": [ "2,5-dioxo-1-pyrrolidineacetic acid", "1,2-diaminocyclohexane", "Methanol", "Sodium hydroxide", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "The first step involves the reaction of 2,5-dioxo-1-pyrrolidineacetic acid with 1,2-diaminocyclohexane in methanol to form a bicyclic intermediate.", "This intermediate is then reduced using hydrogen gas and palladium on carbon catalyst to introduce two nitrogen atoms and form a secondary amine.", "The secondary amine is then reacted with sodium hydroxide to form a tertiary amine.", "Finally, the tertiary amine is oxidized using a suitable oxidizing agent to form the desired ketone functional group, resulting in the formation of 1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one." ] } | |

Número CAS |

220182-11-6 |

Nombre del producto |

1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one |

Fórmula molecular |

C10H20N4O |

Peso molecular |

212.297 |

Nombre IUPAC |

1,4,7,10-tetrazabicyclo[8.2.2]tetradecan-11-one |

InChI |

InChI=1S/C10H20N4O/c15-10-9-13-5-3-11-1-2-12-4-6-14(10)8-7-13/h11-12H,1-9H2 |

Clave InChI |

ASZOLYZWJGOQDY-UHFFFAOYSA-N |

SMILES |

C1CNCCN2CCN(CCN1)CC2=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl-[(4R,5E,7E)-8-iodo-1-trimethylsilylocta-5,7-dien-1-yn-4-yl]oxy-diphenylsilane](/img/structure/B565785.png)

![(2R)-2-[tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-ynal](/img/structure/B565786.png)

![(1R)-1-[(5R)-3,6-Dimethoxy-5-propan-2-yl-2,5-dihydropyrazin-2-yl]-2-methylpropan-1-ol](/img/structure/B565796.png)